Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile
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Overview
Description
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a nitrile compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted compounds from substitution reactions .
Scientific Research Applications
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile exerts its effects involves its ability to act as a catalyst in oxidation reactions. It facilitates the transfer of oxygen atoms to substrates, converting alcohols to carbonyl compounds. The molecular targets and pathways involved include interactions with specific enzymes and catalytic systems .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic efficiency in oxidation reactions.
2-Azaadamantane-N-oxyl: Another nitroxyl radical with similar applications in oxidation reactions.
1-Methyl-2-azaadamantane-N-oxyl: Used in similar catalytic processes.
Uniqueness
Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-7-4-8-2-1-3-9(5-7)11-8/h7-9,11H,1-5H2/t7?,8-,9+ |
InChI Key |
KSDYBQMBGXRXSQ-CBLAIPOGSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)C#N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)C#N |
Origin of Product |
United States |
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